molecular formula C15H25NO4 B172397 Ethyl E-N-BOC-Piperidin-4-ylacrylate CAS No. 198895-61-3

Ethyl E-N-BOC-Piperidin-4-ylacrylate

Cat. No.: B172397
CAS No.: 198895-61-3
M. Wt: 283.36 g/mol
InChI Key: XOSLGZABCJLALW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl E-N-BOC-Piperidin-4-ylacrylate is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl E-N-BOC-Piperidin-4-ylacrylate can be synthesized through a multi-step process involving the protection of piperidine, followed by acrylation. The synthesis typically starts with the protection of piperidine using tert-butoxycarbonyl (BOC) to form N-BOC-piperidine. This intermediate is then reacted with ethyl acrylate under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl E-N-BOC-Piperidin-4-ylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl E-N-BOC-Piperidin-4-ylacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents, particularly in the synthesis of piperidine-based drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl E-N-BOC-Piperidin-4-ylacrylate involves its reactivity with various nucleophiles and electrophiles. The BOC-protected piperidine moiety provides stability, while the acrylate group allows for further functionalization. This dual functionality makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl E-N-BOC-Piperidin-4-ylacrylate can be compared with other piperidine derivatives such as:

These comparisons highlight the unique combination of stability and reactivity in this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSLGZABCJLALW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590058
Record name tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198895-61-3
Record name tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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